1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine
Brand Name: Vulcanchem
CAS No.: 2216744-61-3
VCID: VC2779213
InChI: InChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br
Molecular Formula: C11H12BrF2NO2S
Molecular Weight: 340.19 g/mol

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine

CAS No.: 2216744-61-3

Cat. No.: VC2779213

Molecular Formula: C11H12BrF2NO2S

Molecular Weight: 340.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine - 2216744-61-3

Specification

CAS No. 2216744-61-3
Molecular Formula C11H12BrF2NO2S
Molecular Weight 340.19 g/mol
IUPAC Name 1-(4-bromo-3-methylphenyl)sulfonyl-3,3-difluoropyrrolidine
Standard InChI InChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3
Standard InChI Key KNAPDJLVOQERAC-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br

Introduction

Chemical Identity and Structural Characteristics

1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine is a structurally complex heterocyclic compound that belongs to the class of sulfonamides. It is characterized by a pyrrolidine ring with difluoro substitution at the 3-position, connected via a sulfonyl linkage to a 4-bromo-3-methylbenzene moiety. The compound's official registry information and key chemical identifiers are detailed below.

Chemical Identifiers and Registry Information

The compound is registered with the Chemical Abstracts Service (CAS) and possesses specific identifiers that facilitate its cataloging and reference in scientific literature and databases.

Table 1: Key Chemical Identifiers

ParameterValue
CAS Number2216744-61-3
VCIDVC2779213
IUPAC Name1-(4-bromo-3-methylphenyl)sulfonyl-3,3-difluoropyrrolidine
Standard InChIInChI=1S/C11H12BrF2NO2S/c1-8-6-9(2-3-10(8)12)18(16,17)15-5-4-11(13,14)7-15/h2-3,6H,4-5,7H2,1H3
Standard InChIKeyKNAPDJLVOQERAC-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)(F)F)Br
PubChem Compound ID134361971

This comprehensive identification provides researchers with the necessary information to accurately reference and work with this compound.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine are determined by its molecular composition and structural arrangement.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC11H12BrF2NO2S
Molecular Weight340.19 g/mol
AppearanceSolid (specific color not documented)
SolubilitySoluble in common organic solvents (specific data not available)
Purity (Commercial)≥ 95%
Structural FeaturesBromine and methyl substitution on phenyl ring; Difluoro substitution on pyrrolidine

The compound's molecular structure incorporates several functional groups that contribute to its chemical reactivity and potential applications. The presence of the sulfonyl group (SO2) linking the aromatic ring to the pyrrolidine creates a rigid structure with specific spatial arrangements. The difluoro substitution at the 3-position of the pyrrolidine ring introduces electron-withdrawing effects that can influence both the physical properties and biological interactions of the molecule.

Structural Analogues and Related Compounds

Precursor Compounds

4-Bromo-3-methylbenzoic acid serves as a potential precursor for the synthesis of the benzenesulfonyl component of our target compound. Various synthesis pathways for this precursor have been documented, including:

  • Conversion of 4-bromo-3-methylbenzoic acid to its corresponding amide using oxalyl chloride followed by treatment with aqueous ammonium hydroxide .

  • Cross-coupling reactions of 4-bromo-3-methylbenzoic acid with boronic acids using palladium catalysts under aqueous conditions .

  • Alkylation reactions involving 4-bromo-3-methylbenzoic acid and sulfonyl-containing reagents .

These synthetic approaches provide valuable insights into the chemical reactivity of the aryl bromide component and potential strategies for incorporating it into more complex structures.

Current Research and Future Directions

Research Challenges and Opportunities

The research on 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine presents several challenges and opportunities:

  • Limited Documentation: Despite its potential utility, comprehensive studies specifically focusing on this compound appear limited in the accessible scientific literature. This represents both a challenge for researchers seeking established protocols and an opportunity for novel investigations.

  • Structure-Activity Relationship Studies: The compound's unique structural features offer opportunities for systematic structure-activity relationship studies to understand how modifications to specific parts of the molecule affect its properties and potential biological activities.

  • Synthetic Methodology Development: Developing efficient, scalable, and environmentally friendly synthetic routes for this compound and its derivatives remains an active area for research and improvement.

Future Research Directions

Potential future research directions involving 1-(4-Bromo-3-methylbenzenesulfonyl)-3,3-difluoropyrrolidine may include:

  • Targeted Medicinal Chemistry Applications: Investigation of the compound's potential in specific therapeutic areas, particularly where sulfonamides and fluorinated compounds have shown promise.

  • Catalyst Development: Exploration of the compound's utility as a ligand or precursor in the development of novel catalytic systems.

  • Material Science Applications: Evaluation of the compound and its derivatives for potential applications in material science, particularly in areas where fluorinated compounds offer advantageous properties.

  • Green Chemistry Approaches: Development of more sustainable synthesis methods using environmentally friendly reagents and conditions.

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